molecular formula C5H4ClNS B1282760 3-Chloropyridine-2-thiol CAS No. 5897-94-9

3-Chloropyridine-2-thiol

Cat. No.: B1282760
CAS No.: 5897-94-9
M. Wt: 145.61 g/mol
InChI Key: YZJSKNMPZQWOMW-UHFFFAOYSA-N
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Description

3-Chloropyridine-2-thiol is a heterocyclic compound containing sulfur and chlorine atomsThe compound is characterized by its molecular formula C5H4ClNS and a molecular weight of 145.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyridine-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with thiourea under acidic conditions, followed by hydrolysis to yield the desired product. Another method includes the reaction of 3-chloropyridine with hydrogen sulfide in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloropyridine-2-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloropyridine-2-thiol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 2-Chloropyridine-3-thiol
  • 4-Chloropyridine-2-thiol
  • 3-Bromopyridine-2-thiol

Comparison: 3-Chloropyridine-2-thiol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a distinct compound for various applications .

Properties

IUPAC Name

3-chloro-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJSKNMPZQWOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541760
Record name 3-Chloropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5897-94-9
Record name 3-Chloropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-2-thiol
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